5-AMINO-3-[(1Z)-2-(3-CHLOROPHENYL)-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE
Overview
Description
5-Amino-3-[(1Z)-2-(3-chlorophenyl)-1-cyanoeth-1-en-1-yl]-1-phenyl-1H-pyrazole-4-carbonitrile is a complex organic compound belonging to the pyrazole family This compound is characterized by its unique structure, which includes an amino group, a chlorophenyl group, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-[(1Z)-2-(3-chlorophenyl)-1-cyanoeth-1-en-1-yl]-1-phenyl-1H-pyrazole-4-carbonitrile typically involves a multi-step process. One common method is the one-pot, three-component reaction involving aromatic aldehydes, malononitrile, and phenyl hydrazine derivatives. This reaction is often carried out in the presence of a catalyst such as alumina-silica-supported manganese dioxide in water at room temperature . The reaction conditions are mild, and the yield is generally high, making this method efficient and environmentally friendly.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-[(1Z)-2-(3-chlorophenyl)-1-cyanoeth-1-en-1-yl]-1-phenyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted pyrazole derivatives.
Scientific Research Applications
5-Amino-3-[(1Z)-2-(3-chlorophenyl)-1-cyanoeth-1-en-1-yl]-1-phenyl-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-amino-3-[(1Z)-2-(3-chlorophenyl)-1-cyanoeth-1-en-1-yl]-1-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in microorganisms. Additionally, its anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines and mediators .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile: This compound shares a similar core structure but lacks the cyanoethenyl group.
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile: Similar to the target compound but without the chlorophenyl and cyanoethenyl groups.
Uniqueness
The presence of the cyanoethenyl group in 5-amino-3-[(1Z)-2-(3-chlorophenyl)-1-cyanoeth-1-en-1-yl]-1-phenyl-1H-pyrazole-4-carbonitrile imparts unique chemical properties, such as increased reactivity and potential for forming diverse derivatives. This makes it a valuable compound for the synthesis of novel molecules with enhanced biological activity .
Properties
IUPAC Name |
5-amino-3-[(Z)-2-(3-chlorophenyl)-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN5/c20-15-6-4-5-13(10-15)9-14(11-21)18-17(12-22)19(23)25(24-18)16-7-2-1-3-8-16/h1-10H,23H2/b14-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNUXTPXHYCCOA-NTEUORMPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C(=CC3=CC(=CC=C3)Cl)C#N)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)/C(=C/C3=CC(=CC=C3)Cl)/C#N)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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